N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 422292-81-7
VCID: VC5106944
InChI: InChI=1S/C30H32N4O5S/c1-38-26-11-5-4-10-25(26)32-27(35)19-40-30-33-24-9-3-2-8-23(24)29(37)34(30)18-20-12-14-21(15-13-20)28(36)31-17-22-7-6-16-39-22/h2-11,16,20-21H,12-15,17-19H2,1H3,(H,31,36)(H,32,35)
SMILES: COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Molecular Formula: C30H32N4O5S
Molecular Weight: 560.67

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

CAS No.: 422292-81-7

Cat. No.: VC5106944

Molecular Formula: C30H32N4O5S

Molecular Weight: 560.67

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide - 422292-81-7

Specification

CAS No. 422292-81-7
Molecular Formula C30H32N4O5S
Molecular Weight 560.67
IUPAC Name N-(furan-2-ylmethyl)-4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Standard InChI InChI=1S/C30H32N4O5S/c1-38-26-11-5-4-10-25(26)32-27(35)19-40-30-33-24-9-3-2-8-23(24)29(37)34(30)18-20-12-14-21(15-13-20)28(36)31-17-22-7-6-16-39-22/h2-11,16,20-21H,12-15,17-19H2,1H3,(H,31,36)(H,32,35)
Standard InChI Key BNVLOCHXGLYKDA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5

Introduction

The compound N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a complex organic molecule that incorporates several functional groups, including a furan ring, a quinazoline core, and a cyclohexane moiety. This compound is of interest due to its potential biological activity and synthetic complexity.

Synthesis and Preparation

The synthesis of such a complex molecule would involve multiple steps, including the formation of the quinazoline core, introduction of the sulfanyl group, and attachment of the furan and cyclohexane moieties. Typically, these syntheses involve reactions like nucleophilic substitution, condensation reactions, and possibly metal-catalyzed cross-coupling reactions.

Research Findings and Data

Given the lack of specific data on this compound in the literature, we can look at similar compounds for insights:

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[(Furan-2-YL)methyl]-N-(4-Oxo-2-Propyl-3-{[2'-(2H-Tetrazol-5-Yl)[1,1'-Biphenyl]-4-Yl]methyl}-3,4-Dihydroquinazolin-6-Yl)benzamideC37H31N7O3621.7 g/molPotential anticancer or kinase inhibitor
N-[(Furan-2-YL)methyl]-5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)pentanamideC27H28N4O6504.5 g/molUnknown

These compounds share structural similarities with the target molecule but have different functional groups and potential activities.

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